molecular formula C17H19NO2 B5590933 N-(methylethyl)-2-(4-phenylphenoxy)acetamide

N-(methylethyl)-2-(4-phenylphenoxy)acetamide

Cat. No.: B5590933
M. Wt: 269.34 g/mol
InChI Key: MPGPOHQAORIDDY-UHFFFAOYSA-N
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Description

N-(methylethyl)-2-(4-phenylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a phenoxy group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methylethyl)-2-(4-phenylphenoxy)acetamide typically involves the reaction of 4-phenylphenol with an appropriate acylating agent, followed by the introduction of the N-(methylethyl) group. One common method involves the use of 4-phenylphenol and 2-bromoacetyl bromide in the presence of a base such as potassium carbonate to form the intermediate 2-(4-phenylphenoxy)acetyl bromide. This intermediate is then reacted with isopropylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(methylethyl)-2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(methylethyl)-2-(4-phenylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(methylethyl)-2-(4-phenylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenyl and phenoxy groups can facilitate binding to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can result in inhibition or activation of the target proteins, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    N-(methylethyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of a phenyl group.

    N-(methylethyl)-2-(4-chlorophenoxy)acetamide: Contains a chlorine atom on the phenyl ring.

    N-(methylethyl)-2-(4-nitrophenoxy)acetamide: Contains a nitro group on the phenyl ring.

Uniqueness

N-(methylethyl)-2-(4-phenylphenoxy)acetamide is unique due to the presence of the phenyl group, which can enhance its hydrophobic interactions and binding affinity to certain molecular targets. This structural feature can differentiate its biological activity and chemical reactivity from other similar compounds.

Properties

IUPAC Name

2-(4-phenylphenoxy)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(2)18-17(19)12-20-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGPOHQAORIDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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